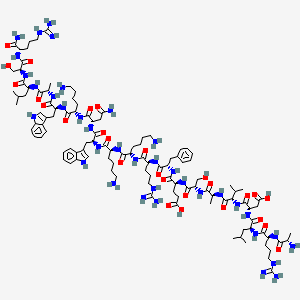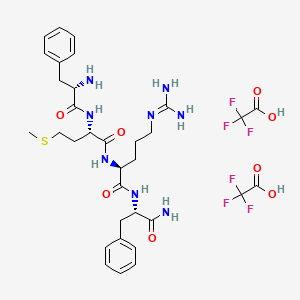
151705-84-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 151705-84-9 is known as LCMV gp33-41. This compound is a carboxyl-extended 11-amino-acid-long peptide derived from the lymphocytic choriomeningitis virus glycoprotein gp 33 (residues 33 to 41). It is presented to cytotoxic T lymphocytes by major histocompatibility complex class I H-2Db molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LCMV gp33-41 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of LCMV gp33-41 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process involves the same solid-phase peptide synthesis technique, followed by purification and quality control measures to ensure the purity and integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
LCMV gp33-41 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Cleavage: Trifluoroacetic acid is often employed to cleave the peptide from the resin.
Oxidation and Reduction: Reagents like hydrogen peroxide and dithiothreitol can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the LCMV gp33-41 peptide itself. Depending on the specific reactions and conditions, modified peptides with oxidized or reduced residues may also be produced .
Aplicaciones Científicas De Investigación
LCMV gp33-41 has several scientific research applications:
Immunology: It is used to study the immune response, particularly the activation of cytotoxic T lymphocytes by major histocompatibility complex class I molecules.
Virology: Researchers use this peptide to investigate the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Vaccine Development: LCMV gp33-41 is explored as a potential component in vaccine formulations to elicit a targeted immune response.
Mecanismo De Acción
LCMV gp33-41 exerts its effects by binding to major histocompatibility complex class I H-2Db molecules, which present the peptide to cytotoxic T lymphocytes. This interaction triggers the activation and proliferation of these immune cells, leading to the targeted destruction of infected cells. The molecular targets involved include the T cell receptor on cytotoxic T lymphocytes and the major histocompatibility complex class I molecules on antigen-presenting cells .
Comparación Con Compuestos Similares
Similar Compounds
LCMV gp33-41 acetate: A similar peptide with an acetate modification.
LCMV gp33-41 (TFA): A trifluoroacetic acid-modified version of the peptide.
Uniqueness
LCMV gp33-41 is unique due to its specific sequence derived from the lymphocytic choriomeningitis virus glycoprotein gp 33. This sequence allows it to be recognized by major histocompatibility complex class I H-2Db molecules, making it a valuable tool for studying immune responses and viral infections .
Propiedades
Número CAS |
151705-84-9 |
|---|---|
Fórmula molecular |
C₄₈H₇₃N₁₁O₁₃S |
Peso molecular |
1044.22 |
Secuencia |
One Letter Code: KAVYNFATM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)







